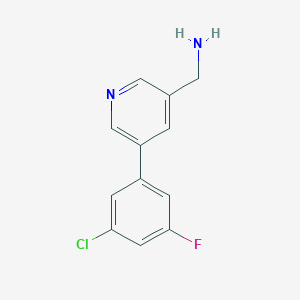![molecular formula C16H13NO B11871267 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one CAS No. 17416-64-7](/img/structure/B11871267.png)
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is notable for its unique structure, which includes a fused ring system that combines isoindole and isoquinoline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities .
Vorbereitungsmethoden
The synthesis of 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one typically involves multi-step protocols. One common synthetic route starts with the preparation of the isoindole moiety, followed by the formation of the isoquinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion of the rings .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can also enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may have altered chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one involves its interaction with molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, potentially inhibiting or activating specific biochemical processes. The exact pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure with similar aromatic properties but lacking the fused ring system.
Quinoline: Another related compound with a different ring fusion pattern.
Indole: A structurally related compound with a single fused ring system.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties compared to these similar compounds .
Eigenschaften
CAS-Nummer |
17416-64-7 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
6,12b-dihydro-5H-isoindolo[1,2-a]isoquinolin-8-one |
InChI |
InChI=1S/C16H13NO/c18-16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17(15)16/h1-8,15H,9-10H2 |
InChI-Schlüssel |
KLKBHFJXGPWPKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(C3=CC=CC=C31)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
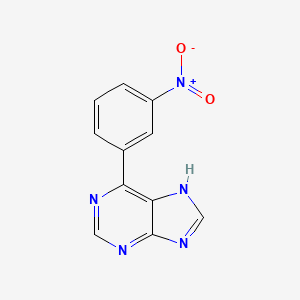
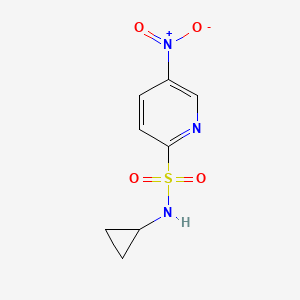
![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
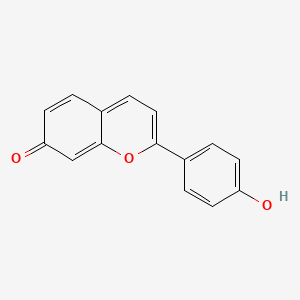
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
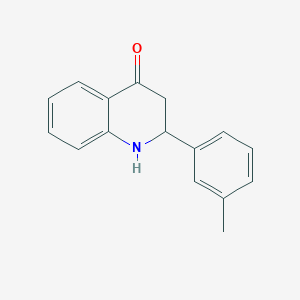
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)

